molecular formula C12H17N5 B13941654 1-cyano-2-(2-methylbutan-2-yl)-3-pyridin-4-ylguanidine CAS No. 60560-31-8

1-cyano-2-(2-methylbutan-2-yl)-3-pyridin-4-ylguanidine

Cat. No.: B13941654
CAS No.: 60560-31-8
M. Wt: 231.30 g/mol
InChI Key: YCIUNWKLRAIFJN-UHFFFAOYSA-N
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Description

1-cyano-2-(2-methylbutan-2-yl)-3-pyridin-4-ylguanidine is a chemical compound that belongs to the class of pyridines. It is characterized by the presence of a cyano group, a pyridine ring, and a guanidine moiety.

Preparation Methods

The synthesis of 1-cyano-2-(2-methylbutan-2-yl)-3-pyridin-4-ylguanidine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 2-methylbutan-2-amine with 4-cyanopyridine in the presence of a suitable catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial production methods may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques can further improve the production process.

Chemical Reactions Analysis

1-cyano-2-(2-methylbutan-2-yl)-3-pyridin-4-ylguanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-cyano-2-(2-methylbutan-2-yl)-3-pyridin-4-ylguanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-cyano-2-(2-methylbutan-2-yl)-3-pyridin-4-ylguanidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

1-cyano-2-(2-methylbutan-2-yl)-3-pyridin-4-ylguanidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

60560-31-8

Molecular Formula

C12H17N5

Molecular Weight

231.30 g/mol

IUPAC Name

1-cyano-2-(2-methylbutan-2-yl)-3-pyridin-4-ylguanidine

InChI

InChI=1S/C12H17N5/c1-4-12(2,3)17-11(15-9-13)16-10-5-7-14-8-6-10/h5-8H,4H2,1-3H3,(H2,14,15,16,17)

InChI Key

YCIUNWKLRAIFJN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)N=C(NC#N)NC1=CC=NC=C1

Origin of Product

United States

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